molecular formula C20H20N2O B11265487 3,4-dihydroisoquinolin-2(1H)-yl(2,3-dimethyl-1H-indol-5-yl)methanone

3,4-dihydroisoquinolin-2(1H)-yl(2,3-dimethyl-1H-indol-5-yl)methanone

Cat. No.: B11265487
M. Wt: 304.4 g/mol
InChI Key: RCFUXHPSZLQFOL-UHFFFAOYSA-N
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Description

2-(2,3-dimethyl-1H-indole-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features both an indole and a tetrahydroisoquinoline moiety. These structural motifs are often found in natural products and pharmacologically active compounds, making this compound of significant interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethyl-1H-indole-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole derivative, followed by the formation of the tetrahydroisoquinoline ring system. Key steps may include:

    Friedel-Crafts Acylation: This step involves the acylation of 2,3-dimethylindole to introduce the carbonyl group.

    Pictet-Spengler Reaction: This reaction is used to form the tetrahydroisoquinoline ring by condensing an aldehyde with an amine in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethyl-1H-indole-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and tetrahydroisoquinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole and tetrahydroisoquinoline derivatives.

Scientific Research Applications

2-(2,3-dimethyl-1H-indole-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive natural products.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethyl-1H-indole-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The indole and tetrahydroisoquinoline moieties can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dimethyl-1H-indole-5-carbonyl)-glycine
  • 1-(2,3-dimethyl-1H-indole-5-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile
  • 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone

Uniqueness

2-(2,3-dimethyl-1H-indole-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the indole and tetrahydroisoquinoline structures, which are both known for their biological activity. This dual functionality can provide enhanced pharmacological properties and make the compound a valuable scaffold for drug development.

Properties

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(2,3-dimethyl-1H-indol-5-yl)methanone

InChI

InChI=1S/C20H20N2O/c1-13-14(2)21-19-8-7-16(11-18(13)19)20(23)22-10-9-15-5-3-4-6-17(15)12-22/h3-8,11,21H,9-10,12H2,1-2H3

InChI Key

RCFUXHPSZLQFOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3)C

Origin of Product

United States

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